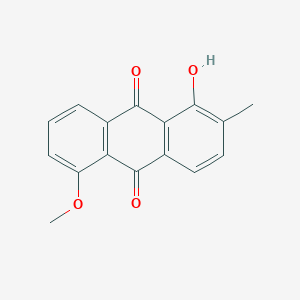

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione

Description

Properties

CAS No. |

64809-72-9 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

1-hydroxy-5-methoxy-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)9-4-3-5-11(20-2)12(9)15(10)18/h3-7,17H,1-2H3 |

InChI Key |

WDGXAIPTTGPDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)O |

Origin of Product |

United States |

Preparation Methods

Functionalization of Anthraquinone Core

The preparation of this compound involves selective introduction of hydroxy, methoxy, and methyl groups at specific positions on the anthracene-9,10-dione framework. The key approaches include:

- Electrophilic aromatic substitution (EAS) to introduce methyl groups at position 2.

- Hydroxylation and methoxylation at positions 1 and 5, respectively, often achieved through nucleophilic substitution or directed oxidation reactions.

Synthetic Route Summary

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Starting Material Preparation | Anthracene-9,10-dione synthesized by oxidation of anthracene or condensation of phthalic anhydride and benzene. | Typical oxidation with chromic acid or other oxidants; condensation under acidic conditions. |

| 2 | Methylation at position 2 | Electrophilic methylation using methyl iodide or methyl sulfate in presence of Lewis acid catalyst. | Controlled temperature to avoid over-alkylation; Lewis acids like AlCl3 or BF3·OEt2 used. |

| 3 | Hydroxylation at position 1 | Directed hydroxylation via oxidation or nucleophilic substitution on activated anthraquinone. | Use of oxidants like KMnO4 or peracids under mild conditions; regioselectivity controlled by substituents. |

| 4 | Methoxylation at position 5 | Methoxylation by nucleophilic substitution or methylation of hydroxy group using methylating agents. | Methylation with dimethyl sulfate or methyl iodide in basic medium; protection of other reactive sites may be required. |

| 5 | Purification | Column chromatography on silica gel or recrystallization to isolate pure compound. | Solvent systems optimized for polarity; TLC monitoring for reaction completion. |

Representative Synthetic Example

A typical synthesis reported involves:

- Starting from 1,5-dihydroxy-2-methylanthracene-9,10-dione.

- Selective methylation of the hydroxy group at position 5 using methyl iodide in the presence of potassium carbonate in acetone.

- The reaction mixture is stirred at room temperature until completion (monitored by TLC).

- Workup involves evaporation of solvent and purification by silica gel column chromatography to yield this compound.

Analytical and Computational Studies Supporting Preparation

- NMR and IR Spectroscopy : Characteristic signals confirm substitution patterns; for example, hydroxy protons appear as singlets around 7.1 ppm, methoxy groups near 3.9 ppm in ^1H NMR; IR bands at ~3460 cm^-1 for OH and ~1230 cm^-1 for methoxy C-O stretching.

- Computational Chemistry : Density functional theory (DFT) studies at B3LYP/6-31G++* level provide optimized geometries and confirm regioselectivity of substitution reactions, supporting experimental findings.

- Molecular Orbital Analysis : Frontier orbital calculations explain nucleophilic and electrophilic attack sites, guiding selective functionalization on anthraquinone derivatives.

Summary Table of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of anthracene | Chromic acid, acidic medium | Reflux, several hours | 70-85 | Produces anthracene-9,10-dione scaffold |

| Electrophilic methylation | Methyl iodide, AlCl3 | 0–25 °C, inert atmosphere | 60-75 | Position 2 methylation |

| Hydroxylation | KMnO4, peracids | Room temperature, controlled pH | 50-65 | Hydroxylation at position 1 |

| Methoxylation | Methyl iodide, K2CO3 | Room temperature, acetone solvent | 65-80 | Selective methylation of hydroxy group |

| Purification | Silica gel chromatography | Gradient elution with solvents | — | Essential for isolating pure product |

Research Findings and Considerations

- The regioselectivity of hydroxylation and methoxylation is influenced by existing substituents, directing incoming groups to positions 1 and 5.

- Protection/deprotection strategies may be necessary to avoid side reactions during methylation steps.

- Lewis acid catalysis enhances electrophilic substitution efficiency but requires careful control to prevent poly-substitution.

- Computational modeling aids in predicting the most reactive sites and optimizing synthetic routes.

- The compound has been isolated from natural sources such as Rubia wallichiana and Plocama pendula, confirming the synthetic relevance of these functional groups.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex anthraquinone derivatives.

Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.

Substitution: It can undergo substitution reactions, such as halogenation or nitration, to form halogenated or nitro derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Chlorine, bromine, nitric acid.

Major Products Formed

Oxidation: Formation of more oxidized anthraquinone derivatives.

Reduction: Formation of hydroxyanthracene derivatives.

Substitution: Formation of halogenated or nitro derivatives.

Scientific Research Applications

Unfortunately, the provided search results do not offer specific details regarding the applications of "1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione." However, the search results do provide some general and background information:

General Information

- Chemical Identification: this compound is an organic compound with the PubChem CID 13970503 .

- Formula and Weight: The molecular formula is C16H12O4, and the molecular weight is 268.26 g/mol .

- IUPAC Name: The IUPAC name is this compound .

- Sources: This compound has been reported in Rubia wallichiana and Plocama pendula .

- Related Compounds: It is similar in structure to other anthraquinones .

- Marine-Derived Fungi: Anthraquinones, in general, are produced by many genera isolated from marine environments, including water, sediments, decaying plants, or living organisms . Several anthraquinones have been isolated from marine-derived fungi .

- Anthraquinone Derivatives: this compound falls under the broader category of anthraquinones or anthraquinone derivatives, which refer to 9,10-anthracenedione and any compound with a similar structural ring system .

- Xanthorin: Xanthorin, with the CAS No. 17526-15-7, is another related compound with a similar structure and a molecular weight of 300.26. Its chemical name is 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione .

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

Antimicrobial Activity

- Marine Fungal Anthraquinones (e.g., compound 21): Show moderate antimicrobial activity against Gram-positive bacteria .

- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxyanthracene-9,10-dione : Isolated from Morinda lucida, this compound’s hydroxymethyl group may enhance microbial target interactions .

Physicochemical and Electronic Properties

- Donor-Acceptor Systems: Anthraquinones with phenothiazine-ethynyl groups (e.g., AqMp) exhibit intramolecular charge transfer (ICT), relevant for photodynamic therapy applications .

Biological Activity

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione (commonly referred to as 1-Hydroxyanthraquinone ) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64809-72-9 |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including:

- HCT-116 (Colon Cancer)

- IC₅₀: 4.6 µg/mL

- A549 (Lung Cancer)

- IC₅₀: 5.0 µg/mL

- HepG2 (Liver Cancer)

- IC₅₀: 4.3 µg/mL

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

1-Hydroxyanthraquinone has also shown significant antimicrobial activity against various pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress. Its ability to modulate oxidative stress markers makes it a candidate for protective therapies against oxidative damage-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Cycle Regulation : It influences the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins .

Study on Anticancer Effects

A pivotal study investigated the anticancer effects of 1-Hydroxyanthraquinone on multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics. This suggests a potential role for this compound in developing new cancer therapies .

Research on Antimicrobial Properties

In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of 1-Hydroxyanthraquinone against resistant strains of bacteria. The compound exhibited notable efficacy, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.